1,3-Dimethyl-4-nitro-1H-pyrazole

Catalog No.
S710210
CAS No.
3920-38-5
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-4-nitro-1H-pyrazole

CAS Number

3920-38-5

Product Name

1,3-Dimethyl-4-nitro-1H-pyrazole

IUPAC Name

1,3-dimethyl-4-nitropyrazole

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3

InChI Key

AKFKERAVXIGUNB-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C

1,3-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring containing two nitrogen atoms and three carbon atoms. The molecule features two methyl groups at positions 1 and 3, and a nitro group at position 4, which significantly influences its electronic properties. The presence of the nitro group introduces an electron-withdrawing effect, while the methyl groups act as electron donors, creating a complex interplay that affects the compound's reactivity and stability.

Organic Synthesis:

1,3-Dimethyl-4-nitro-1H-pyrazole has been employed as a building block in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, [] pyrazolo[3,4-d]pyrimidines, [] and triazolo[1,5-a]pyrimidines. These heterocycles possess diverse biological activities and are of interest in medicinal chemistry research.

Medicinal Chemistry:

The presence of the nitro group in 1,3-Dimethyl-4-nitro-1H-pyrazole makes it a potential precursor for the development of new drugs. Studies have shown that the introduction of a nitro group into pyrazole derivatives can enhance their anticonvulsant and anti-inflammatory activities. [, ] Furthermore, 1,3-Dimethyl-4-nitro-1H-pyrazole has been investigated for its potential as an antitumor agent. []

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group or substituted with other nucleophiles under appropriate conditions.
  • Formation of Schiff Bases: The compound can react with aldehydes to form hydrazone derivatives, which are useful in synthesizing new complexes .
  • Cyclization Reactions: It serves as a precursor in synthesizing more complex heterocycles, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, which exhibit diverse biological activities.

Research indicates that 1,3-Dimethyl-4-nitro-1H-pyrazole exhibits significant biological activities. Notably:

  • Anticonvulsant Properties: The introduction of the nitro group enhances the anticonvulsant activity of certain pyrazole derivatives.
  • Anti-inflammatory Effects: Compounds derived from 1,3-Dimethyl-4-nitro-1H-pyrazole have shown potential in reducing inflammation.
  • Antitumor Activity: Preliminary studies suggest that this compound may have antitumor properties, making it a candidate for further medicinal chemistry research .

Several methods exist for synthesizing 1,3-Dimethyl-4-nitro-1H-pyrazole:

  • Direct Nitration: This involves the nitration of 1,3-dimethylpyrazole using nitric acid and sulfuric acid to introduce the nitro group at position 4.
  • Hydrazinolysis Reactions: Starting from 5-chloro derivatives, hydrazinolysis can yield 5-hydrazino derivatives that can be further modified to obtain the desired compound .
  • Acylation and Cyclization: Involves acylating 5-hydrazinopyrazoles followed by cyclization to form various substituted pyrazoles .

The applications of 1,3-Dimethyl-4-nitro-1H-pyrazole extend across various fields:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological properties.
  • Material Science: Investigated for its use in creating novel materials with specific electronic properties .

Interaction studies involving 1,3-Dimethyl-4-nitro-1H-pyrazole have focused on its binding affinity with various biological targets:

  • Tyrosine Kinases: Molecular docking studies have shown that derivatives of this compound can interact with tyrosine kinases, suggesting potential applications in cancer therapy .
  • Cytotoxicity Testing: Complexes formed from this compound have demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with 1,3-Dimethyl-4-nitro-1H-pyrazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3,5-Dimethyl-4-nitro-1H-pyrazoleSimilar pyrazole ring but different substitution patternDifferent biological activity profile
1-(4-Nitro-1H-pyrazol-5-yl)ethanoneContains an ethanone substituentPotentially different reactivity due to ketone group
3-Cyclopropyl-4-nitro-1H-pyrazoleCyclopropyl group introduces strainUnique steric effects influencing reactivity
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acidContains carboxylic acid functionalityEnhanced solubility and potential for different interactions

These comparisons illustrate how variations in substitution patterns lead to different chemical behaviors and biological activities.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Dimethyl-4-nitro-1H-pyrazole

Dates

Modify: 2023-08-15

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